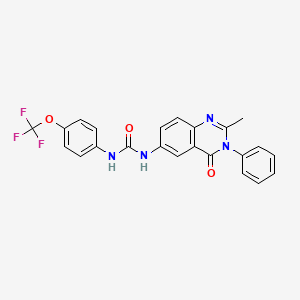

1-(2-Methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3-(4-(trifluoromethoxy)phenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

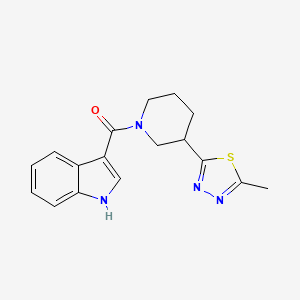

The compound "1-(2-Methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3-(4-(trifluoromethoxy)phenyl)urea" is a derivative of 2-methylquinazolin-4(3H)-one, which is a scaffold known to possess various biological activities. The compound is not directly mentioned in the provided papers, but the papers do discuss related quinazolinone derivatives and their synthesis, as well as biological activities such as anti-inflammatory and antimicrobial properties .

Synthesis Analysis

The synthesis of quinazolinone derivatives typically involves the introduction of various functional groups to the quinazolinone core. Paper describes the synthesis of a variety of novel 2-methylquinazolin-4(3H)-one derivatives with urea, thiourea, and sulphonamide functionalities. These compounds were synthesized and screened for biological activities. Although the exact synthesis of the compound is not detailed, the methodologies described in these papers could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by the presence of a quinazolinone core, which can be further modified with different substituents to enhance biological activity. The papers provided do not specifically analyze the molecular structure of "1-(2-Methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3-(4-(trifluoromethoxy)phenyl)urea", but they do discuss the structural characterization of related compounds using techniques such as IR spectroscopy and NMR . These techniques are crucial for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinazolinone derivatives can include three-component reactions, as described in paper , where 2-alkynylbenzaldoxime, carbodiimide, and an electrophile are combined to generate isoquinolin-1-yl ureas. Although the compound of interest is not an isoquinolin-1-yl urea, the principles of three-component reactions could be relevant to its synthesis. Additionally, the fusion of acylhydrazines with urea is mentioned in paper as a method to synthesize triazolinone and oxadiazolinone derivatives, indicating the versatility of urea in heterocyclic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives can vary widely depending on their specific functional groups. The papers provided do not offer direct information on the physical and chemical properties of "1-(2-Methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3-(4-(trifluoromethoxy)phenyl)urea". However, the antimicrobial and anti-inflammatory activities of similar compounds are well-documented, with some derivatives showing significant inhibitory activity against TNF-α and IL-6, as well as antimicrobial activity against selected pathogenic bacteria and fungi . These biological properties are often related to the physical and chemical characteristics of the compounds, such as solubility, stability, and the ability to interact with biological targets.

Scientific Research Applications

Supramolecular Gelators

- Gelation with Silver(I) Complexes: Quinoline urea derivatives have been synthesized and characterized for their ability to form supramolecular gels when mixed with silver nitrate. These gels exhibit unique photophysical properties and could be potential materials for various applications including, but not limited to, sensors, drug delivery systems, and photonic devices (Braga et al., 2013).

Cyclization Reactions

- Ringschlussreaktionen mit 2‐(β‐Styryl)benzylaminen: A study exploring cyclization reactions with benzylamines to synthesize benzazepines and quinazolines demonstrates the chemical versatility and potential pharmaceutical applications of compounds related to the queried chemical structure (Gast et al., 1977).

Orexin Receptor Antagonism

- Selective Orexin-1 Receptor Antagonism: Research on a brain-penetrant, selective OX1R antagonist reveals its potential in treating psychiatric disorders associated with stress or hyperarousal states without inducing hypnotic effects. This highlights the therapeutic potential of urea derivatives in neuropsychiatric disorder treatment (Bonaventure et al., 2015).

Antimicrobial Activities

- Antimicrobial Quinazolinones: A study synthesizing new quinazolinone derivatives and evaluating their antimicrobial activities underlines the significance of such compounds in developing new antibiotics or antifungal agents. The research found that certain derivatives showed promising activity, paving the way for further pharmaceutical development (Patel & Shaikh, 2011).

Catalytic Amidation

- Amidation Catalyzed by Urea Structures: Discovering urea structures as catalysts for amidation reactions between aryl azides and aldehydes opens new avenues for synthesizing aryl amides under near-neutral conditions, which is crucial for pharmaceutical synthesis (Xie et al., 2015).

properties

IUPAC Name |

1-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)-3-[4-(trifluoromethoxy)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17F3N4O3/c1-14-27-20-12-9-16(13-19(20)21(31)30(14)17-5-3-2-4-6-17)29-22(32)28-15-7-10-18(11-8-15)33-23(24,25)26/h2-13H,1H3,(H2,28,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBXTMNJVRIWMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F)C(=O)N1C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17F3N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(2-((4-chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2522779.png)

![(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)methylamine dihydrochloride](/img/no-structure.png)

![3-Methyl-2-propan-2-yl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2522782.png)

![2-[(2,4-Dichlorophenyl)formamido]-4-methylpentanoic acid](/img/structure/B2522787.png)

![1-(2-Hydroxyethyl)-5-[[4-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2522788.png)

![N-(3-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2522797.png)

![6-methyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B2522801.png)